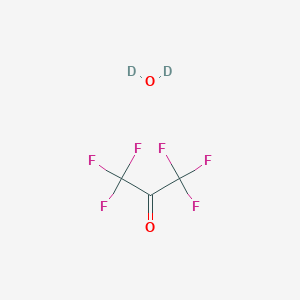
Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one
Overview
Description
Hexafluoroacetone deuterate (deuterated aqueous hexafluoroacetone, HFAD) is a deuterated NMR solvent useful in NMR-based research and analyses.
Mechanism of Action
Deuterated Water
Target of Action: Deuterated water, also known as heavy water, is a form of water where the hydrogen atoms are replaced by deuterium . The primary targets of deuterated water are the metabolic processes in the body .
Mode of Action: Deuterated water interacts with the body’s metabolic processes. The deuterium in the water forms stronger bonds than hydrogen, which can increase the biological half-life and metabolic stability of drugs .
Biochemical Pathways: Deuterated water can affect various biochemical pathways. For instance, it can lead to metabolic shunting, which can decrease exposure to toxic metabolites or increase exposure to active metabolites .
Pharmacokinetics: The ADME properties of deuterated water are similar to those of regular water. Due to the stronger deuterium-carbon bonds, drugs developed with deuterated water can have better pharmacokinetic or toxicological properties .
Result of Action: The use of deuterated water can lead to an improvement in the metabolic stability of drugs and a reduction in toxicity .
Action Environment: Environmental factors such as temperature and pressure can influence the deuteration process .
1,1,1,3,3,3-Hexafluoropropan-2-one
Target of Action: 1,1,1,3,3,3-Hexafluoropropan-2-one is a solution-phase peptide chemistry solvent . It targets chemical reactions, particularly Friedel–Crafts-type reactions .
Mode of Action: This compound facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of certain cycloaddition reactions .
Biochemical Pathways: 1,1,1,3,3,3-Hexafluoropropan-2-one can affect various biochemical pathways. For instance, it can catalyze the epoxidation of certain compounds .
Pharmacokinetics:Result of Action: The use of 1,1,1,3,3,3-Hexafluoropropan-2-one can lead to an increase in the efficiency of certain chemical reactions .
Action Environment: Environmental factors such as temperature and pressure can influence the action of 1,1,1,3,3,3-Hexafluoropropan-2-one .
Biochemical Analysis
Biochemical Properties
Deuterated water has been found to cause a variety of morphological and physiological changes in cells and organisms . It is incorporated into nonessential amino acids through transamination and other intermediary pathways, and these deuterated amino acids are then synthesized into new proteins . On the other hand, 1,1,1,3,3,3-hexafluoropropan-2-one is a solution-phase peptide chemistry solvent that facilitates Friedel–Crafts-type reactions .
Cellular Effects
Deuterated water has been observed to affect fundamental processes such as cell division or energy metabolism . In contrast, 1,1,1,3,3,3-hexafluoropropan-2-one is used for preparing hexafluoroalcohol-functionalized methacrylate polymers for lithographic/nanopatterning materials .
Molecular Mechanism
The mechanism of action of deuterated water involves its incorporation into nonessential amino acids, which are then synthesized into new proteins . The mechanism of action of 1,1,1,3,3,3-hexafluoropropan-2-one involves its role as a solvent that facilitates Friedel–Crafts-type reactions .
Temporal Effects in Laboratory Settings
The effects of deuterated water on cells and organisms can change over time . Similarly, the effects of 1,1,1,3,3,3-hexafluoropropan-2-one can also vary depending on the duration of exposure .
Metabolic Pathways
Deuterated water is involved in the metabolic pathways of nonessential amino acids
Properties
IUPAC Name |
deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2/i/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBNOKIGWWEWCN-ZSJDYOACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]O[2H].C(=O)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584208 | |
| Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72301-81-6 | |
| Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72301-81-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1628283.png)
![1-Methyl-1H-thieno[2,3-d]imidazol-2(3H)-one](/img/structure/B1628286.png)







![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1628297.png)




